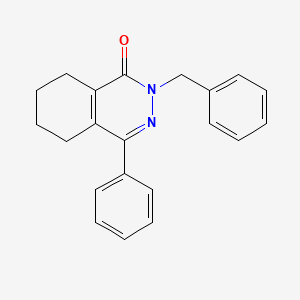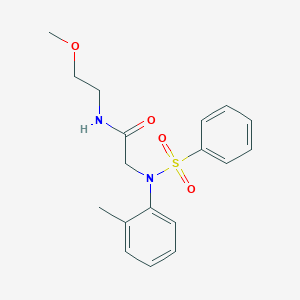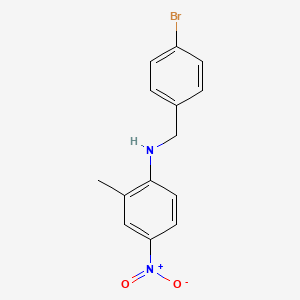
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone (BPTP) is a heterocyclic compound that has gained significant interest in scientific research. BPTP has a unique molecular structure that makes it an ideal candidate for various applications in the fields of pharmaceuticals, materials science, and organic synthesis. In
Mécanisme D'action
The mechanism of action of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is not yet fully understood. However, it has been proposed that 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone exerts its biological activity by inhibiting the activity of specific enzymes or receptors. For example, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been reported to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells. 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has several advantages for lab experiments. First, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is relatively easy to synthesize, making it readily available for research purposes. Second, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has a unique molecular structure that makes it an excellent candidate for the development of novel drugs and materials. However, there are also limitations to using 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone in lab experiments. For example, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has a low solubility in water, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are several future directions for the research on 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. First, further studies are needed to elucidate the mechanism of action of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. Second, more studies are needed to explore the potential applications of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone in the treatment of various diseases, such as cancer, Alzheimer's disease, and pain. Third, future research should focus on improving the synthesis method of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone to increase the yield and purity of the compound. Finally, more studies are needed to explore the potential toxicity and safety of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone in vivo.
Conclusion
In conclusion, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is a promising compound that has gained significant interest in scientific research. 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has various potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. The synthesis method of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is relatively straightforward, and the compound has a unique molecular structure that makes it an excellent candidate for the development of novel drugs and materials. However, further studies are needed to fully understand the mechanism of action of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone and explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone can be synthesized by the reaction of benzylamine and benzaldehyde in the presence of acetic acid and acetic anhydride. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the tetrahydrophthalazinone ring. The yield of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have antimicrobial, antifungal, and anticancer activities. 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has also been shown to exhibit potent inhibitory activity against acetylcholinesterase, an enzyme that plays a critical role in the pathogenesis of Alzheimer's disease. Moreover, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been reported to have analgesic and anti-inflammatory activities, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-benzyl-4-phenyl-5,6,7,8-tetrahydrophthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21-19-14-8-7-13-18(19)20(17-11-5-2-6-12-17)22-23(21)15-16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDNQUQYZKPMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)


![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)
![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)



![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5184160.png)

![2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5184178.png)
![3-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B5184183.png)
![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)